molecular formula C11H16N2O B1319070 1-(4-Aminophenyl)piperidin-3-ol CAS No. 63226-14-2

1-(4-Aminophenyl)piperidin-3-ol

Cat. No.: B1319070
CAS No.: 63226-14-2
M. Wt: 192.26 g/mol
InChI Key: GFPPPMAWVWTROZ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)piperidin-4-ol is a chemical compound that is a structural isomer of fentanyl, a powerful synthetic opioid analgesic used for severe pain management . Its complex structure includes a piperidinol functional group, which is derived from piperidine, and an aminophenyl group, which is derived from aniline . The molecular formula of this compound is C11H16N2O .


Molecular Structure Analysis

The molecular structure of 1-(4-Aminophenyl)piperidin-3-ol includes a piperidinol functional group and an aminophenyl group . The experimental and computed spectra of IR and Raman are used for the analysis .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Fluorescence Probing

  • A study by Wang, Ni, and Shao (2016) developed a reversible fluorescent probe based on the redox reaction of 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with oxidative ClO(-) and reductive ascorbic acid (AA). This probe, incorporating the 4-amino piperidin-1-ol group into a 7-nitrobenzoxadiazole (NBD) fluorophore, showed sensitive and selective On-Off-On fluorescent responses to ClO(-)/AA. It was successfully applied to monitor the ClO(-)/AA redox cycle in living HeLa cells under physiological conditions (Wang, Ni, & Shao, 2016).

Antimicrobial and Antioxidant Properties

  • A series of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols were synthesized and studied for their antibacterial and antioxidant properties. Some derivatives exhibited moderate antibacterial activity, while others showed high antioxidant activity (Гаспарян et al., 2011).

Synthesis of Complex Organic Molecules

  • Research by Khalid et al. (2016) involved the synthesis of a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were evaluated for their inhibitory activity against the butyrylcholinesterase (BChE) enzyme, contributing to the field of neuropharmacology (Khalid et al., 2016).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . Precautionary measures include avoiding contact with skin and eyes, and in case of contact, rinsing with water .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmaceutical applications of piperidine derivatives, including 1-(4-Aminophenyl)piperidin-3-ol .

Biochemical Analysis

Biochemical Properties

1-(4-Aminophenyl)piperidin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound can alter signaling pathways by inhibiting cholinesterase, leading to increased acetylcholine levels . This can affect synaptic transmission and overall neuronal communication. Additionally, it has been shown to impact gene expression related to neurotransmitter synthesis and degradation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cholinesterase, inhibiting their activity . This binding interaction prevents the breakdown of acetylcholine, leading to its accumulation. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the synthesis of specific proteins involved in neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to its degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cholinesterase activity and prolonged accumulation of acetylcholine, which can affect cellular communication and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholinesterase activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and disruption of normal cellular processes have been observed. These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux by altering the levels of specific metabolites involved in neurotransmitter synthesis and degradation. These interactions can influence the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, such as the nervous system. The compound’s distribution is crucial for its efficacy and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby modulating cellular processes effectively.

Properties

IUPAC Name

1-(4-aminophenyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-3-5-10(6-4-9)13-7-1-2-11(14)8-13/h3-6,11,14H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPPPMAWVWTROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304431
Record name 1-(4-Aminophenyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63226-14-2
Record name 1-(4-Aminophenyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63226-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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